molecular formula C20H21NO2 B2628310 N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024165-46-5

N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2628310
CAS No.: 1024165-46-5
M. Wt: 307.393
InChI Key: AGDSBWDTSPHHOB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with phenyl and 3-acetylphenyl groups. Its molecular formula is C₂₀H₂₁NO₂, with a molecular weight of 307.39 g/mol (calculated from the formula). The compound is used as a screening agent in drug discovery, particularly for studying structure-activity relationships (SAR) in medicinal chemistry .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15(22)16-8-7-11-18(14-16)21-19(23)20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDSBWDTSPHHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-acetylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentane backbone : Provides conformational rigidity.
  • 3-Acetylphenyl substituent : Introduces an electron-withdrawing acetyl group, influencing electronic properties and hydrogen-bonding capacity.

Synthetic protocols for analogous compounds (e.g., indole-carboxamides) involve coupling carboxylic acid derivatives with amines under standard conditions, followed by purification via column chromatography . Purity is validated using elemental analysis (±0.5% tolerance) and spectroscopic methods (NMR, FT-IR) .

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the cyclopentane core. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide 3-acetylphenyl C₂₀H₂₁NO₂ 307.39 Screening compound for SAR studies
N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 3-nitrophenyl C₁₈H₁₈N₂O₃ 310.30 Higher polarity due to nitro group; research use
N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide 4-bromophenyl C₁₈H₁₆BrNO₂ 350.23 Increased molecular weight; bulky halogen for steric effects
1-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide 3-(trifluoromethyl)benzyl C₂₀H₂₀F₃NO 347.37 Enhanced lipophilicity and metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, acetyl, trifluoromethyl) increase polarity and influence binding interactions.
  • Halogen substituents (e.g., bromo) add steric bulk and alter pharmacokinetic profiles.
  • The trifluoromethyl group in improves lipophilicity, a critical factor in blood-brain barrier penetration.

Core Structure Modifications

Compound Name Core Structure Molecular Formula Key Differences Reference
N-(3-acetylphenyl)-1H-indole-2-carboxamide (S9) Indole C₁₇H₁₄N₂O₂ Aromatic indole core; potential for H-bonding
1-(3-Fluorophenyl)cyclopentanecarboxylic acid Cyclopentanecarboxylic acid C₁₂H₁₃FO₂ Carboxylic acid instead of carboxamide; precursor for ketone derivatives

Key Observations :

  • Indole-containing analogs (e.g., S9) exhibit distinct electronic profiles due to the heteroaromatic ring, enabling interactions with biological targets like MAO-A .
  • Carboxylic acid derivatives (e.g., ) serve as intermediates for further functionalization, unlike carboxamides.

Biological Activity

N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a reaction between 3-acetylphenylamine and 1-phenylcyclopentanecarboxylic acid, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions. The structural features of this compound, particularly the combination of an aromatic ring and a cyclopentane ring, confer unique chemical properties that may enhance its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a dose-dependent response, indicating that higher concentrations lead to increased antimicrobial efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance, its ability to modulate cytokine production suggests it may interact with signaling pathways involved in immune responses .

Study on Antimicrobial Activity

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of this compound against multiple pathogens. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance .

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory activity of this compound in an animal model of arthritis. The results showed significant reductions in joint swelling and pain scores when treated with this compound compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in joint tissues .

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